

Farrerol: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B1141493*

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Abstract

Farrerol, a flavanone isolated from *Rhododendron dauricum*, has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols utilized to evaluate its efficacy and visualizes the key signaling pathways modulated by **farrerol**. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide range of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory bowel disease. **Farrerol** has emerged as a promising natural compound that mitigates these processes. Its multifaceted mechanism of action involves the modulation of critical signaling pathways, leading to the suppression of pro-inflammatory mediators and the enhancement of endogenous antioxidant defenses.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of **farrerol** in mitigating inflammation and oxidative stress.

Table 1: In Vitro Anti-inflammatory Activity of Farrerol

Cell Line	Inducer	Farrerol Concentration	Measured Parameter	% Inhibition / Reduction	Reference
RAW 264.7	LPS (1 µg/mL)	25, 50, 100 µM	IL-1β Production	Dose-dependent reduction	[1]
RAW 264.7	LPS (1 µg/mL)	25, 50, 100 µM	IL-6 Production	Dose-dependent reduction	[1]
RAW 264.7	LPS (1 µg/mL)	25, 50, 100 µM	TNF-α Production	Dose-dependent reduction	[1]
BV-2	Aβ	Not specified	IL-1β Secretion	Significant reduction	[2]
BV-2	Aβ	Not specified	IL-6 Secretion	Significant reduction	[2]
BV-2	Aβ	Not specified	TNF-α Secretion	Significant reduction	[2]
Human Gingival Fibroblasts	LPS	Not specified	IL-6 Expression	Significant inhibition	[3]
Human Gingival Fibroblasts	LPS	Not specified	IL-8 Expression	Significant inhibition	[3]

Table 2: In Vivo Anti-inflammatory Activity of Farrerol

Animal Model	Inducer	Farrerol Dosage	Measured Parameter	% Reduction	Reference
Mice	TNBS	Not specified	Inflammatory Cytokines	Markedly decreased	[1]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Renal TNF- α mRNA	~52%	[4][5]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Renal IL-6 mRNA	~51%	[4][5]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Renal IL-1 β mRNA	~54%	[4][5]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Serum TNF- α	Significant reduction	[4][5]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Serum IL-6	Significant reduction	[4][5]

Table 3: In Vitro Antioxidant Activity of Farrerol

Cell Line	Inducer	Farrerol Concentration	Measured Parameter	Observation	Reference
BV-2	A β	Not specified	ROS Production	Attenuated	[2]
BV-2	A β	Not specified	MDA Production	Attenuated	[2]
BV-2	A β	Not specified	SOD Activity	Restored	[2]
EA.hy926	H ₂ O ₂	Not specified	Intracellular MDA	Inhibited	[6]
EA.hy926	H ₂ O ₂	Not specified	Intracellular ROS	Inhibited	[6]
EA.hy926	H ₂ O ₂	Not specified	SOD Activity	Enhanced	[6]
EA.hy926	H ₂ O ₂	Not specified	GSH-Px Activity	Enhanced	[6]

Table 4: In Vivo Antioxidant Activity of Farrerol

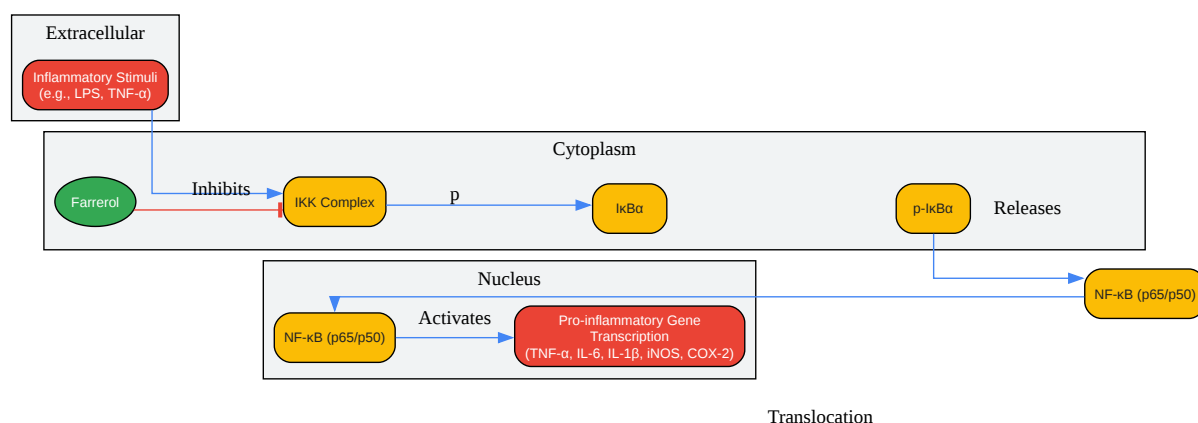
Animal Model	Inducer	Farrerol Dosage	Measured Parameter	Observation	Reference
Neonatal Rats	Hypoxic-Ischemic Encephalopathy	Not specified	MDA Levels	Reduced	[7]
Neonatal Rats	Hypoxic-Ischemic Encephalopathy	Not specified	ROS Levels	Reduced	[7]
Neonatal Rats	Hypoxic-Ischemic Encephalopathy	Not specified	SOD Levels	Increased	[7]
Neonatal Rats	Hypoxic-Ischemic Encephalopathy	Not specified	GSH-Px Levels	Increased	[7]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Renal 4-HNE Expression	Reduced by ~60%	[4][5]
Mice (UUO)	Unilateral Ureteral Obstruction	20 mg/kg	Renal MDA Levels	Reduced by ~46%	[4][5]

Signaling Pathways Modulated by Farrerol

Farrerol exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of NF- κ B Signaling Pathway

Farrerol has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) pathway, a critical regulator of inflammatory responses.[1][4] By preventing the phosphorylation of I κ B α and the subsequent nuclear translocation of the p65 subunit, **farrerol** suppresses the transcription of pro-inflammatory genes.[3][4]



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Farrerol's inhibition of the NF- κ B signaling pathway.

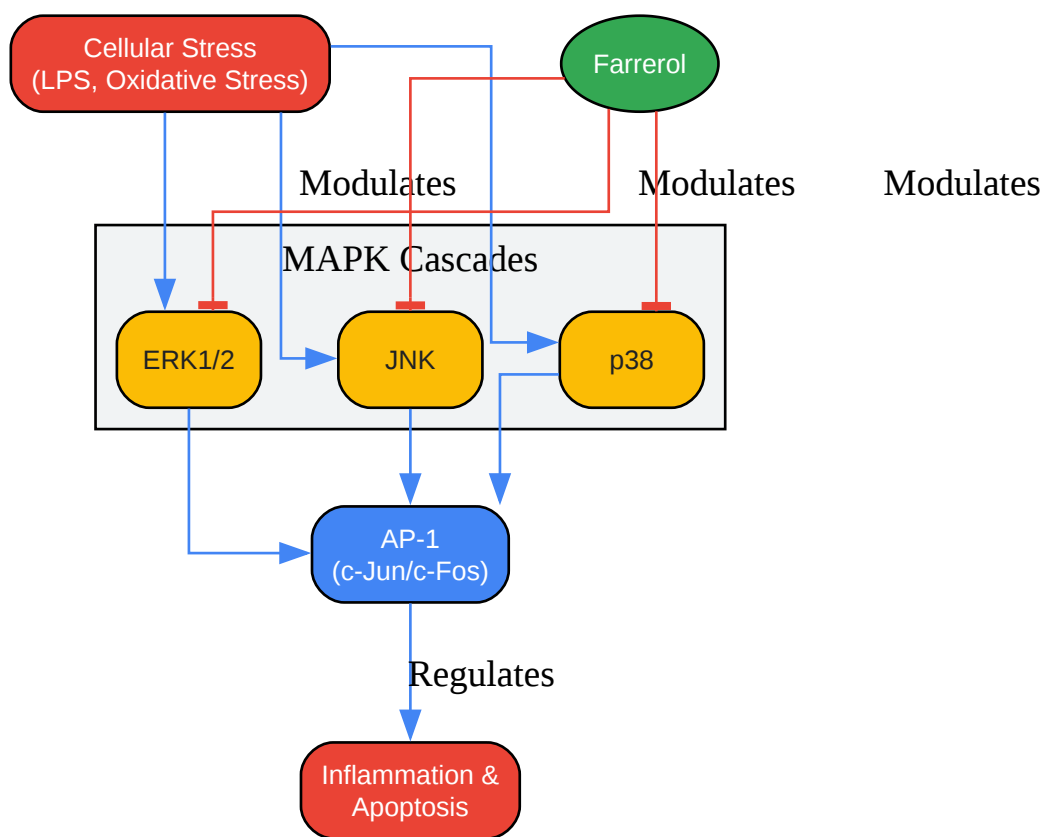
Activation of Nrf2 Antioxidant Pathway

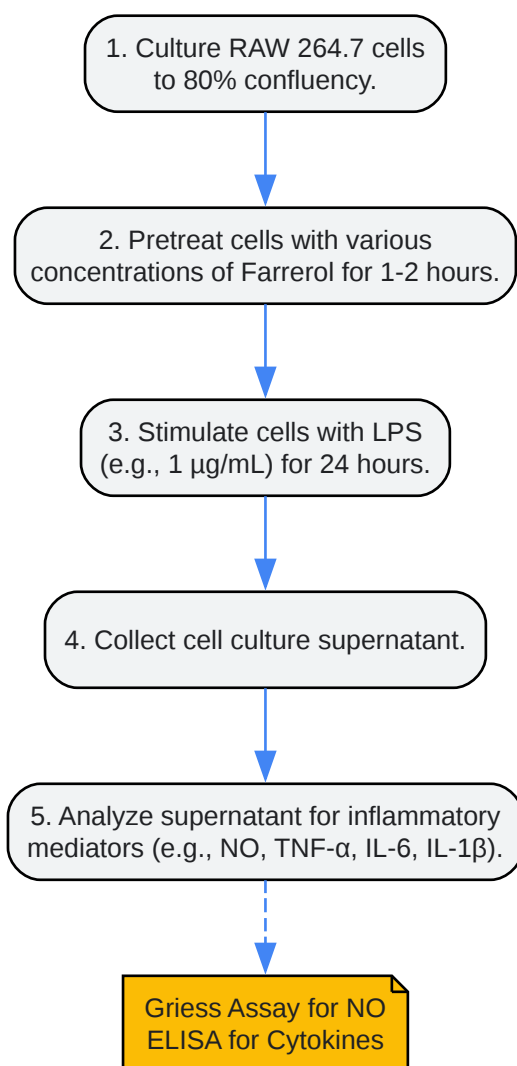
Farrerol enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][8]

Farrerol's activation of the Nrf2 antioxidant pathway.

Modulation of MAPK Signaling Pathways

Farrerol also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are involved in both inflammatory and oxidative stress responses. The specific effects of **farrerol** on MAPK pathways can be context-dependent.[1][3]





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